Systemic Exposure of 5-OH-DL After Loratadine Administration Is 133.5% of the Prodrug, Distinguishing It From the Dominant Desloratadine Metabolite
After a single oral dose of loratadine (50 mg/kg) in Sprague-Dawley rats, the AUC₀₋ₜ of 5-OH-DL was 596.43 ± 128.94 μg/L·h, representing 133.51% of the loratadine AUC₀₋ₜ (446.72 ± 158.82 μg/L·h). In contrast, the major active metabolite desloratadine (DL) achieved an AUC₀₋ₜ of 3073.30 ± 537.81 μg/L·h, or 687.97% of LOR exposure, while 6-OH-DL reached 122.70% [1]. This demonstrates that 5-OH-DL is a quantitatively significant but secondary circulating metabolite after loratadine dosing, with exposure approximately 5.2-fold lower than DL but comparable to 6-OH-DL (133.51% vs. 122.70% of LOR).
| Evidence Dimension | Systemic exposure (AUC₀₋ₜ) after oral loratadine administration |
|---|---|
| Target Compound Data | AUC₀₋ₜ: 596.43 ± 128.94 μg/L·h (133.51% of LOR) |
| Comparator Or Baseline | DL: 3073.30 ± 537.81 μg/L·h (687.97% of LOR); 6-OH-DL: 548.11 ± 174.35 μg/L·h (122.70% of LOR); LOR: 446.72 ± 158.82 μg/L·h (100%) |
| Quantified Difference | 5-OH-DL exposure is 19.4% of DL exposure; 5-OH-DL/6-OH-DL ratio ≈ 1.09 |
| Conditions | Single oral dose of 50 mg/kg loratadine in male Sprague-Dawley rats (n=6); plasma quantified by validated LC-MS/MS (Zhang et al., 2020) |
Why This Matters
When procuring a reference standard for pharmacokinetic studies of loratadine metabolism, the distinct AUC profile of 5-OH-DL relative to DL and 6-OH-DL is critical for accurate calibration and quantification of all circulating active species.
- [1] Zhang Y, Lu Y, Wang L, Tian Y, Zhang Z. Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method. Drug Res (Stuttg). 2020;70(11):528-540. doi:10.1055/a-1233-5575 View Source
